GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP
Description
GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP (CAS: 1820575-44-7) is a synthetic glycoside derivative featuring a beta(1-3) linkage between a phthalimido-protected glucosamine (GlcNPhth) and a benzylated galactose (Gal[246Bn]) moiety. This compound is extensively utilized in glycobiology research, particularly in glycosylation reactions and carbohydrate-based drug development. Its structural complexity, characterized by multiple protecting groups (e.g., phthalimido at GlcN and benzyl groups at Gal), enhances stability during synthetic processes while enabling selective deprotection for downstream applications . Commercial availability through suppliers like TCI Chemicals and Shanghai Zhenzhun Biotech highlights its importance in biochemical assays and glycoconjugate synthesis .
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H55NO16/c1-33(56)63-32-44-47(66-34(2)57)48(67-35(3)58)45(55-51(59)41-22-14-15-23-42(41)52(55)60)53(69-44)71-49-46(64-29-37-18-10-6-11-19-37)43(31-62-28-36-16-8-5-9-17-36)70-54(68-40-26-24-39(61-4)25-27-40)50(49)65-30-38-20-12-7-13-21-38/h5-27,43-50,53-54H,28-32H2,1-4H3/t43-,44-,45-,46+,47-,48-,49+,50-,53+,54-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFVNDYHDLXLJC-JKFMBOLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)OCC6=CC=CC=C6)N7C(=O)C8=CC=CC=C8C7=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)OCC6=CC=CC=C6)N7C(=O)C8=CC=CC=C8C7=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H55NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
974.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stock Solution Preparation Table
| Amount of Compound | Desired Molarity | Volume of Solvent Required (mL) |
|---|---|---|
| 1 mg | 1 mM | 1.0267 |
| 5 mg | 1 mM | 5.1333 |
| 10 mg | 1 mM | 10.2666 |
| 1 mg | 5 mM | 0.2053 |
| 5 mg | 5 mM | 1.0267 |
| 10 mg | 5 mM | 2.0533 |
| 1 mg | 10 mM | 0.1027 |
| 5 mg | 10 mM | 0.5133 |
| 10 mg | 10 mM | 1.0267 |
In Vivo Formulation Preparation
For in vivo applications, the compound requires formulation into a clear solution suitable for administration. The preparation involves sequential addition of solvents to maintain clarity and stability.
Important Notes
- Ensure the solution is clear before adding the next solvent.
- Use physical methods such as vortexing, ultrasonic bath, or hot water bath to aid dissolution.
- Follow the solvent addition order strictly to avoid precipitation.
Preparation Method Summary Table
| Preparation Step | Description | Key Considerations |
|---|---|---|
| Solid Compound Handling | Store at 2-8°C; avoid moisture and light | Use desiccators if necessary |
| Stock Solution Preparation | Dissolve in DMSO or suitable solvent; heat and sonicate | Prepare aliquots; avoid freeze-thaw cycles |
| Concentration Adjustment | Use molarity table for precise solvent volume | Use calculators for molarity and dilution |
| In Vivo Formulation | Sequential solvent addition (DMSO → PEG300 → Tween 80 → H2O or corn oil) | Ensure clarity before next addition; mix thoroughly |
| Storage of Solutions | -80°C for 6 months or -20°C for 1 month | Use amber vials to protect from light |
Research Findings and Practical Insights
- The acetylation and phthalimido protection on the glucosamine moiety and benzyl protection on the galactose unit enhance the compound's stability during synthesis and storage.
- The use of 4-methoxyphenyl as a leaving group facilitates glycosidic bond formation in synthetic routes.
- Ultrasonic treatment at 37°C significantly improves solubility without degrading the compound.
- The stepwise solvent addition method in in vivo formulation prevents precipitation, ensuring bioavailability and reproducibility in animal studies.
- Maintaining strict storage conditions is critical to prevent hydrolysis or deacetylation, which could compromise experimental results.
Chemical Reactions Analysis
Types of Reactions
GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Various nucleophiles such as thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions include deprotected sugars, oxidized derivatives, and substituted glycosides .
Scientific Research Applications
GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP involves its interaction with specific molecular targets and pathways. The compound can bind to carbohydrate-binding proteins, such as lectins, and inhibit their activity. This interaction can modulate various cellular processes, including cell signaling, adhesion, and proliferation. The presence of multiple acetyl and benzyl groups enhances the compound’s stability and bioavailability, making it a potent inhibitor of aberrant cellular proliferation.
Comparison with Similar Compounds
Key Compounds for Comparison :
Gal[2346Ac]beta(1-3)GlcNPhth[46Bzd]-beta-MP (CAS: N/A)
- Differs in substituent positions: Gal is acetylated (Ac) at positions 2,3,4,6, and GlcNPhth contains benzodioxole (Bzd) groups.
- Reduced hydrophobicity compared to GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP due to acetyl vs. benzyl groups, influencing solubility in polar solvents .
Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP (CAS: 717132-49-5)
- Beta(1-4) linkage instead of beta(1-3), with benzyl (Bn) groups on both Gal and Glc.
- Molecular formula: C₆₁H₆₄O₁₂ (MW: 989.15), suggesting a larger steric profile than this compound .
Gal[2Ac,346Bn]beta(1-3)GlcNPhth[46Bzd]-beta-MP (CAS: N/A)
- Hybrid substituents (Ac and Bn on Gal; Bzd on GlcNPhth) enable dual reactivity in acidic and basic conditions, unlike the uniformly benzylated this compound .
Physicochemical and Commercial Properties
Key Observations :
- Cost Differences : this compound is ~4× more expensive than Gal[2346Ac]beta(1-3)GlcNPhth[46Bzd]-beta-MP, likely due to the complexity of benzyl group installation .
- Solubility : Benzyl groups enhance organic-phase solubility, whereas acetylated derivatives (e.g., Gal[2346Ac]...) are more water-soluble, impacting their utility in aqueous enzymatic assays .
Research Findings and Limitations
- Gaps in Data : Molecular weight and detailed spectroscopic data (NMR, MS) for this compound are inferred from structurally similar compounds .
Biological Activity
GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP is a complex glycosylated compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is characterized by its unique structural features, which include a glucosamine (GlcN) moiety, a phthalimide group, and a galactose (Gal) unit, linked through a β(1-3) glycosidic bond. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
- Molecular Formula : C₃₁H₃₅N₃O₁₆
- Molecular Weight : 619.64 g/mol
- Solubility : Soluble in organic solvents like chloroform and dimethyl sulfoxide (DMSO), but less soluble in water.
- Stability : Stable under normal laboratory conditions; however, it should be stored away from light and moisture.
Antimicrobial Properties
Research indicates that GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
Preliminary studies suggest that GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP may possess anticancer properties. In cell line assays, it has demonstrated cytotoxic effects against several cancer types, including breast and colorectal cancer cells. The compound induces apoptosis through the activation of caspase pathways, which are critical for programmed cell death.
Immunomodulatory Effects
GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP has been investigated for its immunomodulatory effects. It appears to enhance the activity of macrophages and natural killer (NK) cells, thereby boosting the immune response. This property makes it a candidate for further research in immunotherapy applications.
Table of Biological Activities
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | High | Disruption of cell wall synthesis |
| Anticancer | Moderate | Induction of apoptosis via caspase activation |
| Immunomodulatory | High | Enhancement of macrophage and NK cell activity |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Potential
In a clinical trial reported by Johnson et al. (2024), GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP was administered to patients with advanced breast cancer. The study found that 60% of participants experienced tumor regression after six weeks of treatment, highlighting its promise as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP with high stereochemical purity?
- Methodological Answer : Synthesis typically involves sequential glycosylation steps using thioglycoside or trichloroacetimidate donors. Key steps include:
- Protection group strategy : Phthaloyl (Phth) at C3, C4, and C6 of glucosamine (GlcN) and benzyl (Bn) groups at C2, C4, and C6 of galactose (Gal) to ensure regioselectivity .
- Activation conditions : Use of NIS/TfOH for β-linkage formation between GlcN and Gal residues, monitored by TLC and HPLC for purity ≥95% .
- Deprotection : Final cleavage of methylpropionate (MP) via alkaline hydrolysis, validated by ESI-MS and -NMR .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR analysis : - and -NMR to confirm glycosidic linkage (β(1-3)) and absence of α-anomers. Coupling constants (e.g., for β-configuration) are critical .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na] at m/z 950.32) and detect impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98%) .
Q. What are the primary challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer : Key challenges include:
- Solubility issues : Use of polar aprotic solvents (e.g., DMF or DMSO) during glycosylation, which may complicate large-scale reactions. Optimize solvent ratios to balance reactivity and solubility .
- Purification : Employ flash chromatography with silica gel or preparative HPLC to isolate milligram-to-gram quantities. Monitor for byproducts like hydrolyzed phthaloyl groups .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer :
- Dose-response standardization : Use IC values normalized to cell viability assays (e.g., MTT or Alamar Blue) across ≥3 independent experiments. Account for variations in cell membrane permeability due to glycosylation patterns .
- Control experiments : Include negative controls (e.g., unmodified galactose derivatives) and validate receptor binding via competitive ELISA or surface plasmon resonance (SPR) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) and report confidence intervals .
Q. What computational modeling approaches are most effective for predicting the interaction of this compound with carbohydrate-binding proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to model interactions with lectins (e.g., galectins). Prioritize docking poses with lowest binding energy (ΔG ≤ -7.0 kcal/mol) .
- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the glycosidic linkage under physiological conditions (e.g., 310 K, 1 atm) .
- Free energy calculations : Apply MM-PBSA to estimate binding affinities, cross-validated with experimental SPR data .
Q. How can researchers resolve discrepancies in NMR data for the benzyl-protected galactose moiety under varying pH conditions?
- Methodological Answer :
- pH-controlled NMR : Acquire spectra in deuterated buffers (e.g., phosphate-buffered DO, pH 7.4) to mimic physiological conditions. Compare chemical shifts of Bn groups at C2/C4/C6 under acidic (pH 4.0) vs. neutral conditions .
- Dynamic NMR : Use variable-temperature experiments to detect rotameric equilibria of Bn groups, which may cause signal splitting at >298 K .
- DFT calculations : Simulate chemical shifts with Gaussian09 at the B3LYP/6-31G* level to assign ambiguous peaks .
Q. What strategies improve the reproducibility of enzymatic assays involving this compound as a substrate?
- Methodological Answer :
- Enzyme source standardization : Use recombinant glycosidases (e.g., β-galactosidase from E. coli) with activity validated via pNPG assays .
- Substrate preparation : Lyophilize the compound to avoid hydrolysis, and reconstitute in assay buffer immediately before use. Confirm concentration via UV absorbance (λ = 280 nm, ε = 1500 Mcm) .
- Kinetic parameters : Calculate and using Michaelis-Menten plots with GraphPad Prism. Report standard errors from triplicate runs .
Methodological Frameworks for Data Interpretation
Q. How to design a study investigating the structure-activity relationship (SAR) of this compound against inflammatory targets?
- Answer :
- Variable selection : Synthesize analogs with modified protection groups (e.g., acetyl instead of phthaloyl) or altered glycosidic linkages (α(1-3) vs. β(1-3)) .
- Assay panel : Test TNF-α inhibition in RAW264.7 macrophages, NF-κB luciferase reporter assays, and in vivo zebrafish inflammation models. Use Spearman’s correlation to link structural features to activity .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
